ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate
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Overview
Description
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is a complex organic compound that features a unique combination of imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoate
- Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]pentanoate
Uniqueness
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[3-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-3-22-11(20)6-4-5-10-13(12-9(2)17-14(21)18-12)19-8-7-16-15(19)23-10/h3-8H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQOMQJTWLYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(N2CCN=C2S1)C3=C(NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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